molecular formula C36H24 B1582253 1,3,5-Tri-2-naphthylbenzene CAS No. 7059-70-3

1,3,5-Tri-2-naphthylbenzene

Cat. No.: B1582253
CAS No.: 7059-70-3
M. Wt: 456.6 g/mol
InChI Key: AWIOMAWDKDFGDP-UHFFFAOYSA-N
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Description

1,3,5-Tri-2-naphthylbenzene is an organic compound with the molecular formula C₃₆H₂₄ and a molecular weight of 456.5758 g/mol . It consists of a benzene ring substituted with three 2-naphthyl groups at the 1, 3, and 5 positions. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri-2-naphthylbenzene can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-naphthyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-2-naphthylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tri-2-naphthylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tri-2-naphthylbenzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include modulation of enzyme activity, alteration of membrane properties, and interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(1-naphthyl)benzene: Similar structure but with 1-naphthyl groups instead of 2-naphthyl groups.

    1,3,5-Tris(4-biphenyl)benzene: Contains biphenyl groups instead of naphthyl groups.

    1,3,5-Tris(phenyl)benzene: Contains phenyl groups instead of naphthyl groups.

Uniqueness

1,3,5-Tri-2-naphthylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying the effects of substitution on aromatic systems and for developing specialized materials with tailored properties .

Properties

IUPAC Name

2-(3,5-dinaphthalen-2-ylphenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIOMAWDKDFGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220885
Record name 1,3,5-Tri-2-naphthylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7059-70-3
Record name 1,3,5-Tri-2-naphthylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tri-2-naphthylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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